1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid
Overview
Description
“1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid” is a synthetic chemical compound with the CAS Number: 1628507-87-8 . It has a molecular weight of 224 . The IUPAC name for this compound is 1-[4-(dihydroxyboryl)-3-fluorophenyl]cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BFO4/c12-8-5-6 (1-2-7 (8)11 (15)16)10 (3-4-10)9 (13)14/h1-2,5,15-16H,3-4H2, (H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of cyclopropane derivatives, showcasing methodologies that could be applicable to synthesizing compounds like 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid. For instance, Zhou et al. (2021) established a high-yield synthetic method for a related compound, emphasizing multi-step nucleophilic substitution reactions and ester hydrolysis, which could be relevant for the synthesis of complex cyclopropane derivatives (Zhou et al., 2021). Furthermore, Ries and Bernal (1985) determined the structure of a cyclopropane derivative using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Ries & Bernal, 1985).
Biological Activities
Cyclopropane-containing compounds exhibit a range of biological activities. Coleman and Hudson (2016) discussed the diversity of natural products with cyclopropane moieties, including their antifungal, antimicrobial, antiviral, and antitumoral activities. This suggests potential research applications of this compound in exploring similar biological activities (Coleman & Hudson, 2016).
Synthetic Precursors and Intermediates
Cyclopropane derivatives are valuable synthetic intermediates. Wurz and Charette (2005) utilized doubly activated cyclopropanes for the regiospecific synthesis of functionalized pyrroles, illustrating the utility of cyclopropane derivatives in organic synthesis. This highlights the potential of compounds like this compound as intermediates in the synthesis of complex organic molecules (Wurz & Charette, 2005).
Conformational Studies
Kazuta et al. (2002) designed conformationally restricted analogues of histamine using chiral cyclopropane units, demonstrating the application of cyclopropane rings in studying bioactive conformations. This underscores the potential of this compound in conformational studies to enhance the understanding of its bioactive form (Kazuta et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
1-(4-borono-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BFO4/c12-8-5-6(1-2-7(8)11(15)16)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKFGOYSWXSOAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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